molecular formula C8H19O3PSSe B12755129 Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester CAS No. 118871-70-8

Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester

Cat. No.: B12755129
CAS No.: 118871-70-8
M. Wt: 305.25 g/mol
InChI Key: CCSIJSIFPQCALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester is a chemical compound with the molecular formula C8H19O3PSSe and a molecular weight of 305.23 . This compound is known for its unique structure, which includes a selenium atom bonded to a phosphoroselenoic acid moiety and an ethylthioethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester typically involves the reaction of diethyl phosphoroselenoate with 2-(ethylthio)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding selenoxides or selenones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, forming selenides.

    Substitution: The ethylthioethyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: This compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This can lead to various biological effects, such as modulation of enzyme activity and gene expression .

Properties

CAS No.

118871-70-8

Molecular Formula

C8H19O3PSSe

Molecular Weight

305.25 g/mol

IUPAC Name

1-diethoxyphosphorylselanyl-2-ethylsulfanylethane

InChI

InChI=1S/C8H19O3PSSe/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3

InChI Key

CCSIJSIFPQCALX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)[Se]CCSCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.